molecular formula C8H16O2 B13074777 1-(But-3-EN-2-yloxy)-2-methylpropan-2-OL CAS No. 1398504-09-0

1-(But-3-EN-2-yloxy)-2-methylpropan-2-OL

Cat. No.: B13074777
CAS No.: 1398504-09-0
M. Wt: 144.21 g/mol
InChI Key: NJYADDCPOMXFAT-UHFFFAOYSA-N
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Description

1-(But-3-EN-2-yloxy)-2-methylpropan-2-OL is a secondary alcohol featuring a butenyloxy substituent attached to a 2-methylpropan-2-ol backbone. Its molecular formula is C₈H₁₄O₂, with a molecular weight of 142.19 g/mol.

Properties

CAS No.

1398504-09-0

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

1-but-3-en-2-yloxy-2-methylpropan-2-ol

InChI

InChI=1S/C8H16O2/c1-5-7(2)10-6-8(3,4)9/h5,7,9H,1,6H2,2-4H3

InChI Key

NJYADDCPOMXFAT-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)OCC(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-3-EN-2-yloxy)-2-methylpropan-2-OL can be achieved through several methods. One common approach involves the reaction of 3-buten-2-ol with 2-methylpropan-2-ol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-EN-2-yloxy)-2-methylpropan-2-OL undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alkanes or alcohols.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be employed under basic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes or alcohols.

    Substitution: Various ether derivatives depending on the nucleophile used.

Scientific Research Applications

1-(But-3-EN-2-yloxy)-2-methylpropan-2-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(But-3-EN-2-yloxy)-2-methylpropan-2-OL involves its interaction with specific molecular targets. The compound’s ether linkage and tertiary alcohol group allow it to participate in various biochemical pathways. It may act as an enzyme inhibitor or modulator, affecting the activity of specific proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 1-(But-3-EN-2-yloxy)-2-methylpropan-2-OL and analogous derivatives, focusing on molecular properties, functional groups, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical Properties/Applications
This compound C₈H₁₄O₂ 142.19 Secondary alcohol, butenyloxy ether Reactive double bond for addition/polymerization; potential intermediate in organic synthesis.
1-(2,3-bis((tert-butyldimethylsilyl)oxy)propoxy)-2-methylpropan-2-ol Complex silyl ether ~450 (estimated) Silyl-protected hydroxyls, ether Used in water-processable polymers for solar cells; enhances solubility in polar solvents.
2-Methyl-3-buten-2-ol C₅H₁₀O 86.13 Tertiary alcohol, conjugated double bond Volatile liquid; possible solvent or flavoring agent.
1-(cyclohex-1-en-1-yl)-2-methylpropan-2-ol C₁₀H₁₈O 154.25 Cyclohexenyl group, tertiary alcohol Liquid at room temperature; lipophilic structure suitable for hydrophobic matrices or solvents.
1-(Dibenzylamino)-2-methylpropan-2-ol C₁₈H₂₃NO 269.38 Dibenzylamino group, tertiary alcohol Potential ligand or pharmaceutical intermediate; nitrogen enhances binding to biological targets.
1-(4-Bromophenyl)-2-methylpropan-2-ol C₁₀H₁₃BrO 233.11 Aromatic bromine, tertiary alcohol Halogenated derivative for cross-coupling reactions (e.g., Suzuki-Miyaura); explored in drug discovery.
1-(Allyloxy)-3-aminopropan-2-ol C₆H₁₃NO₂ 131.17 (estimated) Allyl ether, primary amine, alcohol Dual functional groups (amine and ether) for peptide synthesis or chiral building blocks.
1-[1-(1-Methoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol C₁₀H₂₂O₄ 206.28 Multiple ether linkages, alcohol High oxygen content for polar solvent compatibility; potential surfactant or solubilizing agent.

Key Structural and Functional Insights:

Reactivity: The butenyloxy group in the target compound enables reactions like Michael additions or Diels-Alder cyclizations, unlike saturated ethers (e.g., cyclohexenyl or dibenzylamino derivatives) . Halogenated analogs (e.g., 1-(4-bromophenyl)-2-methylpropan-2-ol) exhibit enhanced electrophilicity for cross-coupling, whereas silyl-protected derivatives () improve stability in polar environments .

Applications: Polymer Science: Silyl ether derivatives () are critical for water-processable photovoltaic materials, suggesting the target compound could serve as a precursor for similar applications .

Biological Activity

1-(But-3-EN-2-yloxy)-2-methylpropan-2-OL, also known as a derivative of propanol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a butenyl ether linkage and a secondary alcohol group. Its chemical formula is C8H16O2C_8H_{16}O_2, and it possesses unique properties that influence its biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways.

Key Mechanisms:

  • Enzyme Interaction: The compound can form covalent bonds with nucleophilic sites on enzymes, altering their activity and potentially leading to therapeutic effects.
  • Cytotoxicity: Preliminary studies indicate that this compound exhibits cytotoxic properties against certain tumor cell lines, suggesting a possible role in cancer therapy .

Cytotoxicity and Antiproliferative Effects

Recent research has investigated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth.

Table 1: Cytotoxic Activity Against Tumor Cell Lines

Cell LineIC50 Value (µM)Selectivity Index
MDA-MB-231 (Breast)5.43.0
HeLa (Cervical)6.82.5
A375 (Melanoma)4.94.0

The selectivity index is calculated based on the ratio of IC50 values against normal cells versus tumor cells, indicating the compound's preferential toxicity towards cancerous cells.

Case Studies

Case Study 1: Anticancer Activity in Mice
In a xenograft model study, mice treated with this compound showed a significant reduction in tumor size compared to control groups. The study suggested that the compound may induce apoptosis through the intrinsic pathway, as evidenced by increased levels of activated caspase proteins .

Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial activity of the compound against various bacterial strains. Results indicated moderate effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.78 to 1.5 mg/L .

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